2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes both pyrazole and pyrimidine rings, allows for a wide range of chemical modifications and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a starting material. This compound undergoes an iodine-mediated electrophilic cyclization to form the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization steps, such as Suzuki cross-couplings with various boronic acids, are used to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation to shorten reaction times and improve yields . Additionally, the use of environmentally benign reagents and solvents is often prioritized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The unique photophysical properties of this compound make it suitable for use in materials science, particularly in the development of fluorescent sensors.
Biological Research: It is used in studies related to enzyme inhibition and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . Additionally, it can inhibit the phosphorylation of extracellular signal-regulated kinases (ERKs), which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar core structure and have been studied for their antiproliferative activity.
5-Substituted 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Uniqueness
2-(2-Methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. This makes it a valuable compound for targeted applications in both medicinal and material sciences .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-6-8-16(11-14)23-20-12-15(2)22-21-13-18(24-25(20)21)17-9-4-5-10-19(17)26-3/h4-13,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTQTXZWDSBDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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